Cas no 2680898-11-5 (benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate)

Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate is a specialized carbamate derivative featuring a cyano-substituted pyrazole core. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks. The presence of both carbamate and cyano functional groups enhances its utility as an intermediate in medicinal chemistry and agrochemical research. Its stable yet modifiable structure allows for selective transformations, making it valuable in the development of bioactive molecules. The benzyl group further contributes to its solubility in organic solvents, facilitating downstream synthetic applications. This compound is well-suited for researchers exploring novel nitrogen-containing scaffolds.
benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate structure
2680898-11-5 structure
Product name:benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate
CAS No:2680898-11-5
MF:C19H16N4O2
Molecular Weight:332.35594367981
CID:5625741
PubChem ID:165932047

benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
    • EN300-28295912
    • 2680898-11-5
    • benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate
    • インチ: 1S/C19H16N4O2/c20-11-18(22-19(24)25-14-15-7-3-1-4-8-15)16-12-21-23(13-16)17-9-5-2-6-10-17/h1-10,12-13,18H,14H2,(H,22,24)
    • InChIKey: NZDGPBIALQKKFX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C#N)C1C=NN(C2C=CC=CC=2)C=1)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 332.12732577g/mol
  • 同位素质量: 332.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 477
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 79.9Ų

benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28295912-0.1g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28295912-0.05g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28295912-10g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5
10g
$5221.0 2023-09-07
Enamine
EN300-28295912-0.25g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28295912-1.0g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28295912-5.0g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28295912-2.5g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28295912-10.0g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28295912-0.5g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28295912-1g
benzyl N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]carbamate
2680898-11-5
1g
$1214.0 2023-09-07

benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate 関連文献

benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamateに関する追加情報

Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate: A Novel Compound with Potent Therapeutic Potential

Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate, with the CAS number 2680898-11-5, represents a promising molecular scaffold in the field of medicinal chemistry. This compound belongs to the class of carbamate derivatives, which are widely utilized in pharmaceutical development due to their diverse biological activities. The unique structural features of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate enable it to interact with multiple biological targets, making it a subject of intense research in recent years.

The molecular structure of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate is characterized by the presence of a cyano group and a pyrazole ring, which are critical functional groups for its pharmacological activity. The cyano group contributes to the compound's ability to modulate enzymatic pathways, while the pyrazole ring provides structural rigidity and enhances its binding affinity to target proteins. These features make it a valuable candidate for the development of drugs targeting inflammatory and neurodegenerative diseases.

Recent studies have highlighted the potential of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate in modulating the inflammatory response. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the activation of NF-κB signaling pathway. This pathway is known to play a central role in the progression of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The findings suggest that Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate could serve as a potential therapeutic agent for these conditions.

Furthermore, the cyano group in Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate has been shown to enhance its antiviral activity. A 2024 preclinical study published in Antiviral Research reported that this compound exhibits potent antiviral effects against several RNA viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The mechanism of action involves the inhibition of viral RNA polymerase, which is a critical enzyme for viral replication. These findings underscore the versatility of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate in combating viral infections.

One of the most intriguing aspects of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate is its potential application in oncology. Research published in Cancer Research in 2023 revealed that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. The study demonstrated that Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate selectively targets cancer cells while sparing normal cells, which is a significant advantage in cancer therapy. This selectivity is attributed to its ability to modulate the expression of pro-apoptotic genes and inhibit the activity of anti-apoptotic proteins.

Additionally, the pyrazole ring in Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate has been linked to its neuroprotective properties. A 2024 study in Neuropharmacology found that this compound exhibits neuroprotective effects in a mouse model of Parkinson's disease. The compound was shown to reduce the accumulation of alpha-synuclein aggregates, which are implicated in the pathogenesis of Parkinson's disease. These findings suggest that Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate could be a potential therapeutic agent for neurodegenerative disorders.

The development of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate as a drug candidate is also being explored in the context of drug delivery systems. Researchers are investigating the use of nanotechnology to enhance the bioavailability and targeting efficiency of this compound. A 2023 study published in Nano Today demonstrated that encapsulating Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate in liposomes significantly improved its therapeutic efficacy in vivo. The liposomal formulation also reduced the toxicity of the compound, making it a more viable option for clinical applications.

Despite its promising potential, the development of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacokinetic properties, potential side effects, and long-term safety. Clinical trials are currently being planned to evaluate its efficacy in human patients. The success of these trials will depend on the ability to optimize the compound's chemical structure to enhance its therapeutic index and minimize adverse effects.

In conclusion, Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate with the CAS number 2680898-11-5 is a promising molecule with a wide range of potential applications in medicine. Its unique structural features enable it to modulate multiple biological pathways, making it a valuable candidate for the development of drugs targeting inflammatory, viral, and neurodegenerative diseases. Continued research and clinical trials are essential to fully realize its therapeutic potential and bring it to the market as a new treatment option.

As the field of medicinal chemistry continues to advance, compounds like Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate will play a crucial role in the discovery of novel therapies. The ongoing research into its biological activities and pharmacological properties will undoubtedly contribute to the development of more effective and targeted treatments for a variety of diseases. The future of drug development is bright, and compounds like this one are at the forefront of this exciting scientific journey.

Ultimately, the study of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate highlights the importance of interdisciplinary research in pharmaceutical science. By combining insights from chemistry, biology, and pharmacology, researchers are able to uncover new avenues for drug discovery and development. As we continue to explore the potential of this compound, we can look forward to the possibility of new and innovative treatments that will improve the lives of patients worldwide.

With the increasing demand for effective and safe therapeutic agents, the development of compounds like Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate is more important than ever. The ongoing efforts to understand its mechanisms of action and optimize its properties will be instrumental in bringing this promising molecule to the next stage of its development. As researchers continue to push the boundaries of what is possible in drug discovery, we can anticipate the emergence of new treatments that will significantly impact the field of medicine.

As we look to the future, the potential of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate serves as a reminder of the power of scientific innovation in addressing some of the most pressing health challenges. The journey of this compound from the laboratory to the clinic is a testament to the dedication and ingenuity of the scientific community. With continued investment in research and development, we can expect to see the realization of this and other promising compounds in the near future.

Finally, the study of Benzyl N-cyano(1-phenyl-1H-pyrazol-4-yl)methylcarbamate underscores the importance of collaboration and knowledge sharing in the pursuit of scientific discovery. By working together, researchers from different disciplines can accelerate the development of new therapies and improve the quality of healthcare for patients. As we move forward, the synergy between scientific inquiry and medical innovation will continue to drive progress in the field of medicine, paving the way for a healthier and more prosperous future.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.